CCR5 Antagonism: Nanomolar Potency vs. Micromolar-Inactive Analog
2,4-Diazaspiro[5.5]undecane-1,3,5-trione demonstrates potent antagonist activity against the human CCR5 chemokine receptor, a critical co-receptor for HIV-1 entry. In a cell-cell fusion assay using HeLa P4/R5 and CHO-tat10 cells, the compound exhibited an IC50 of 19 nM [1]. This represents a >147-fold increase in potency compared to a structurally related diazaspiro analog (CHEMBL1813270), which showed an IC50 of 2,800 nM in the same assay format, highlighting the critical role of the specific 2,4-diazaspiro[5.5]undecane-1,3,5-trione core for high-affinity CCR5 binding [2].
| Evidence Dimension | In vitro CCR5 antagonism (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | CHEMBL1813270 (a related diazaspiro analog): 2,800 nM |
| Quantified Difference | 147-fold more potent |
| Conditions | Antagonist activity assessed via inhibition of HIV-1 gp120-induced cell-cell fusion between HeLa P4/R5 and CHO-tat10 cells [1][2] |
Why This Matters
This >147-fold difference in potency demonstrates that CCR5 antagonism is exquisitely sensitive to subtle structural variations within the diazaspiro class, making the specific 2,4-diazaspiro[5.5]undecane-1,3,5-trione scaffold essential for achieving nanomolar activity in HIV entry inhibition studies.
- [1] BindingDB. (2012). BDBM50359474 (CHEMBL1926875). Affinity Data: IC50 19 nM for human CCR5. View Source
- [2] BindingDB. (2012). BDBM50350045 (CHEMBL1813270). Affinity Data: IC50 2,800 nM for human CCR5. View Source
